
2,2,3,3-Tetrafluoro-N-(2,2,3,3-tetrafluoropropyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetrafluoro-N-(2,2,3,3-tetrafluoropropyl)propan-1-amine is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-N-(2,2,3,3-tetrafluoropropyl)propan-1-amine typically involves the reaction of 2,2,3,3-tetrafluoro-1-propanol with appropriate amines under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. The reaction conditions, such as temperature and pressure, are optimized to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity products. Safety measures are implemented to handle the highly reactive fluorinated intermediates and to prevent any hazardous incidents.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3-Tetrafluoro-N-(2,2,3,3-tetrafluoropropyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated amides or other oxidized derivatives.
Reduction: Reduction reactions can yield different fluorinated amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated amides, while substitution reactions can introduce various functional groups, leading to a diverse array of fluorinated compounds.
Applications De Recherche Scientifique
2,2,3,3-Tetrafluoro-N-(2,2,3,3-tetrafluoropropyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex fluorinated molecules, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it a candidate for studying fluorine’s effects on biological systems and for developing fluorinated biomolecules.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and advanced materials, including fluorinated polymers and coatings.
Mécanisme D'action
The mechanism by which 2,2,3,3-Tetrafluoro-N-(2,2,3,3-tetrafluoropropyl)propan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological or chemical outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether
- 2,2,3,3-Tetrafluoro-1-propanol
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid
Uniqueness
2,2,3,3-Tetrafluoro-N-(2,2,3,3-tetrafluoropropyl)propan-1-amine is unique due to its specific arrangement of fluorine atoms and the presence of an amine group. This combination imparts distinct reactivity and properties, making it valuable for specialized applications that similar compounds may not fulfill.
Propriétés
Numéro CAS |
78650-56-3 |
|---|---|
Formule moléculaire |
C6H7F8N |
Poids moléculaire |
245.11 g/mol |
Nom IUPAC |
2,2,3,3-tetrafluoro-N-(2,2,3,3-tetrafluoropropyl)propan-1-amine |
InChI |
InChI=1S/C6H7F8N/c7-3(8)5(11,12)1-15-2-6(13,14)4(9)10/h3-4,15H,1-2H2 |
Clé InChI |
CFVFZRMYKBQBFC-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)F)(F)F)NCC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



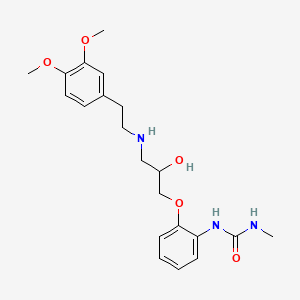
![1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole](/img/structure/B14444820.png)
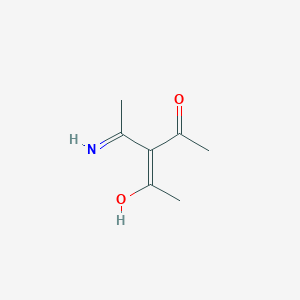
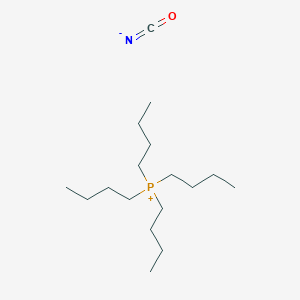

![2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione](/img/structure/B14444834.png)
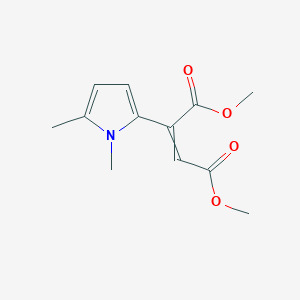
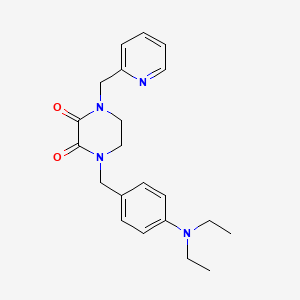


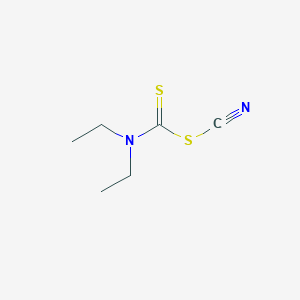

![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(6-bromo-2-benzothiazolyl)azo]phenyl]-](/img/structure/B14444881.png)
